2-(1H-Indol-3-yl)ethyl acetate

Description

Contextualization of Indole (B1671886) Derivatives in Natural Products and Chemical Biology

Indole derivatives are ubiquitous in nature, playing crucial roles in the biological functions of various organisms. rsc.orgresearchgate.net The amino acid tryptophan, a fundamental building block of proteins, features an indole ring. rsc.org This prevalence extends to a multitude of alkaloids, pigments, and signaling molecules. In the realm of chemical biology, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. mdpi.com

Researchers have extensively explored indole derivatives for their therapeutic potential, leading to the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties. nih.govrsc.org The versatility of the indole ring allows for diverse chemical modifications, enabling the synthesis of compounds with tailored biological activities. rsc.org Marine organisms, in particular, are a rich source of unique indole alkaloids with potent pharmacological properties. mdpi.com

Chemical Structure and Classification of 2-(1H-Indol-3-yl)ethyl acetate (B1210297)

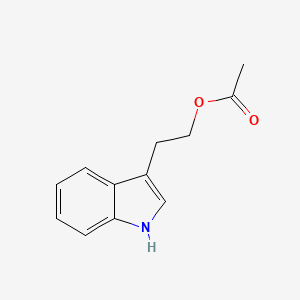

2-(1H-Indol-3-yl)ethyl acetate is a chemical compound characterized by an indole ring substituted at the third position with an ethyl acetate group. nih.gov Its molecular formula is C12H13NO2, and it has a molecular weight of 203.24 g/mol . nih.gov The structure consists of the core indole bicyclic system, a two-carbon ethyl chain extending from the C3 position of the indole ring, and an acetate group attached to this ethyl chain. nih.gov

This compound can be classified as an ester and a derivative of indole. matrix-fine-chemicals.com Specifically, it is the acetate ester of tryptophol (B1683683) (2-(1H-indol-3-yl)ethanol). It belongs to the broader class of 3-substituted indoles, which are of significant interest in medicinal chemistry. mdpi.comhmdb.ca

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 13137-14-9 | 001chemical.com |

| Molecular Formula | C12H13NO2 | nih.gov |

| Molecular Weight | 203.24 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 44-45°C | sigmaaldrich.com |

| Boiling Point | 353.4°C at 760 mmHg | sigmaaldrich.com |

| Flash Point | 113°C | sigmaaldrich.com |

Historical Perspective of Indole Acetate Research

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.org The German chemist Adolf von Baeyer first isolated indole in 1866. wikipedia.orgcreative-proteomics.com Research into indole derivatives intensified in the 1930s with the discovery of their presence in important alkaloids like tryptophan and auxins. wikipedia.org

The most well-known indole acetate is indole-3-acetic acid (IAA), a pivotal plant hormone in the auxin class. wikipedia.orgnih.gov Extensive research on IAA has elucidated its role in plant growth and development. wikipedia.orgontosight.ai While much of the historical focus has been on IAA, other indole acetates, including esters like this compound, are also subjects of study, often in the context of synthesizing more complex molecules or exploring their own potential biological activities. ontosight.ai The synthesis of various indole derivatives, including those with acetate functionalities, has been an ongoing area of research, with numerous methods developed to construct and modify the indole scaffold. semanticscholar.orgderpharmachemica.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(14)15-7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWBLROQFPLJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 1h Indol 3 Yl Ethyl Acetate

Established Synthetic Routes to 2-(1H-Indol-3-yl)ethyl acetate (B1210297)

The synthesis of 2-(1H-indol-3-yl)ethyl acetate, a significant indole (B1671886) derivative, is primarily achieved through well-established esterification reactions. These methods typically involve the use of readily available precursors such as indole-3-acetic acid and tryptophol (B1683683).

Esterification Reactions of Indole-3-acetic Acid and Tryptophol Precursors

The most common and direct route to this compound is the esterification of indole-3-acetic acid (IAA) with ethanol (B145695). ontosight.ai This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ethyl ester. ontosight.ai A typical laboratory procedure involves refluxing IAA with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. This process yields ethyl 2-(1H-indol-3-yl)acetate, which can then be purified.

Alternatively, tryptophol (indole-3-ethanol) can serve as the starting material. Through esterification with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, tryptophol is converted to this compound. This method offers another viable pathway to the target compound. The unicellular alga Euglena gracilis is known to convert exogenous tryptophol into tryptophol acetate, among other metabolites. wikipedia.org

| Precursor | Reagent | Catalyst | Product |

| Indole-3-acetic acid | Ethanol | Sulfuric Acid/Hydrochloric Acid | This compound |

| Tryptophol | Acetic Anhydride/Acetyl Chloride | (Not always required) | This compound |

Alternative Synthetic Pathways

Beyond direct esterification, other synthetic strategies have been explored. One such method involves the reduction of 3-substituted-dioxindoles. These dioxindoles can be prepared through the aldol (B89426) condensation of isatins with ketones or a modified Knovenagel malonate condensation. Subsequent reduction with a borane (B79455) tetrahydrofuran (B95107) complex yields tryptophols, which can then be acetylated to form the final product. mdma.ch

Another approach involves the palladium-catalyzed regioselective cascade C-H activation reaction. This method allows for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates from indoles and ethyl 2-bromoacetate. longdom.org While this produces a structural isomer, it highlights the advanced catalytic methods being developed for indole functionalization.

Advanced Synthetic Strategies for Novel Analogs

The development of novel analogs of this compound is an active area of research, driven by the need for compounds with tailored properties. Advanced synthetic strategies, including multi-component reactions, cascade reactions, and stereoselective approaches, are at the forefront of these efforts.

Multi-component Reactions in Indole Acetate Scaffold Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. dergipark.org.trrsc.org These reactions are advantageous due to their atom economy, simplicity, and ability to rapidly generate molecular diversity. dergipark.org.tr For the synthesis of indole-based scaffolds, MCRs offer a powerful tool. For instance, a three-component reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound like ethyl 2-cyanoacetate can be used to construct complex indole derivatives. researchgate.net L-proline has been utilized as an environmentally friendly catalyst for such condensations. researchgate.net

Cascade Reactions for Functionalized Indole Acetates

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur under a single set of reaction conditions. researchgate.net This strategy allows for the construction of complex molecular architectures from simple starting materials in a highly efficient manner. researchgate.net Palladium-mediated cascade reactions, such as the Tsuji-Trost reaction followed by Heck coupling, have been successfully employed for the synthesis of indole-3-acetic acid derivatives. researchgate.net Another example is the aza-alkylation/intramolecular Michael cascade reaction used to prepare ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. scilit.com Iridium-catalyzed C-H activation has also been developed as an effective method for synthesizing a variety of functionalized indoles. nih.gov

Stereoselective Synthesis Approaches

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of indole acetates, organocatalytic methods have been developed for the stereoselective synthesis of indolin-3-yl acetates. nih.gov One such approach utilizes the organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes as the key step. nih.gov Another notable method is the enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate, catalyzed by a chiral N,N'-dioxide-Sc(III) complex, which affords 3-indolyl(hydroxy)acetates in good yields and high enantioselectivities. acs.org

| Advanced Strategy | Key Features | Example Application |

| Multi-component Reactions | Three or more reactants in one pot; high atom economy. dergipark.org.tr | Synthesis of substituted indoles using an indole, aldehyde, and ethyl 2-cyanoacetate. researchgate.net |

| Cascade Reactions | Sequence of intramolecular reactions under single conditions. researchgate.net | Palladium-mediated Tsuji-Trost/Heck coupling for indole-3-acetic acid derivatives. researchgate.net |

| Stereoselective Synthesis | Control of the 3D arrangement of atoms. | Enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate. acs.org |

Derivatization and Functionalization of this compound

This compound serves as a key intermediate for a wide array of more complex molecules through various derivatization and functionalization reactions. The ester moiety, the indole nitrogen, and the ethyl side chain are all amenable to chemical modification, providing access to a diverse chemical space.

Synthesis of Amide Derivatives

The conversion of the ethyl ester of this compound into amide derivatives is a common strategy to generate compounds with potential biological activity. This transformation is typically achieved through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, 2-(1H-indol-3-yl)acetic acid, followed by coupling with a desired amine. Another route is the direct reaction of the ester with an amine (aminolysis), or more commonly, via the acetohydrazide intermediate.

Detailed research findings show that various N-substituted 2-(1H-indol-3-yl)acetamides can be synthesized. For instance, coupling 2-(1H-indol-3-yl)acetic acid with various alkylamines yields a range of acetamide (B32628) derivatives. The synthesis of N-[2-(2-Methyl-1H-indol-3-yl)ethyl]acetamide, a structural analog, involves the acylation of the corresponding tryptamine (B22526) derivative. A general method for amidation involves the hydrolysis of the ester using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as THF/MeOH/H₂O, followed by an acidic workup and subsequent coupling with an amine.

The synthesis of more complex amides often utilizes coupling agents to facilitate the formation of the amide bond. For example, 2-[1-(phenylsulfonyl)-1H-indol-3-yl]acetic acid, derived from its corresponding ester, can be coupled with 6-substituted benzothiazole-2-amines using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) as the coupling agent.

| Amide Derivative | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | Amine coupling with 2-(1H-indol-3-yl)acetic acid | Not specified | |

| N-(3-(dimethylamino)propyl)-2-(1H-indol-3-yl)acetamide | Amine coupling with 2-(1H-indol-3-yl)acetic acid | Not specified | |

| General Amide Synthesis |

Biosynthesis, Bioconversion, and Endogenous Occurrence

Tryptophan-Dependent Biosynthetic Pathways of Indole (B1671886) Derivatives

In plants, the synthesis of indole derivatives is predominantly achieved through several tryptophan-dependent pathways. wikipedia.org These interconnected routes are responsible for producing auxins, which are vital for regulating plant growth and development. meddocsonline.org The major pathways are named after key intermediates and include the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetamide (B105759) (IAM) pathway, and the indole-3-acetaldoxime (IAOx) pathway. nih.govmdpi.comresearchgate.net While these pathways primarily lead to the production of indole-3-acetic acid (IAA), they also generate a variety of other indole compounds.

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, making it a central molecule in tryptophan-dependent biosynthesis. meddocsonline.orgwikipedia.org The formation of 2-(1H-indol-3-yl)ethyl acetate (B1210297) is intrinsically linked to the IAA biosynthetic machinery through its immediate precursor, tryptophol (B1683683) (also known as indole-3-ethanol).

Tryptophol is formed via the reduction of indole-3-acetaldehyde, a key intermediate metabolite found in both the IPyA and TAM pathways of IAA synthesis. mdpi.comoup.com In the IPyA pathway, tryptophan is first converted to indole-3-pyruvic acid, which is then decarboxylated to form indole-3-acetaldehyde. In the TAM pathway, tryptophan is decarboxylated to tryptamine, which is subsequently deaminated to yield indole-3-acetaldehyde. mdpi.com This aldehyde can then be either oxidized to indole-3-acetic acid or reduced to tryptophol. oup.com

The final step in the formation of 2-(1H-indol-3-yl)ethyl acetate is the enzymatic esterification of tryptophol. An acetyl group is transferred from a donor molecule, such as acetyl-CoA, to the hydroxyl group of tryptophol. The presence of this compound in plants like Solanum nigrum confirms the existence of this biochemical capability in plant systems. nih.gov

The conversion of tryptophan into various indole derivatives is orchestrated by a series of specific enzymes. Each step in the biosynthetic pathways is catalyzed by enzymes that ensure the precise formation of intermediates leading to IAA, tryptophol, and ultimately, this compound. researchgate.netresearchgate.net

| Enzyme | Function | Pathway(s) |

|---|---|---|

| Tryptophan Aminotransferase | Converts tryptophan to indole-3-pyruvic acid (IPyA). | IPyA Pathway researchgate.net |

| YUCCA (Flavin-dependent monooxygenases) | Catalyzes the conversion of IPyA to IAA in some proposed pathways. researchgate.net | IPyA Pathway researchgate.net |

| Tryptophan Decarboxylase | Converts tryptophan to tryptamine. | TAM Pathway mdpi.com |

| Amine Oxidase | Converts tryptamine to indole-3-acetaldehyde. | TAM Pathway mdpi.com |

| Aldehyde Dehydrogenase | Oxidizes indole-3-acetaldehyde to indole-3-acetic acid (IAA). | IPyA, TAM Pathways mdpi.com |

| Alcohol Dehydrogenase | Reduces indole-3-acetaldehyde to tryptophol. | IPyA, TAM Pathways oup.com |

| Tryptophan-2-monooxygenase (iaaM) | Converts tryptophan to indole-3-acetamide (IAM). | IAM Pathway oup.com |

| Indole-3-acetamide Hydrolase (iaaH) | Hydrolyzes IAM to produce IAA. | IAM Pathway oup.com |

| Acetyltransferase (putative) | Catalyzes the esterification of tryptophol with an acetyl group to form this compound. | Final step |

Microbial Biosynthesis and Metabolism of Indole Compounds

Microorganisms, especially those residing in the mammalian gut, play a significant role in metabolizing dietary tryptophan. nih.govfrontiersin.org This metabolic activity generates a diverse array of indole compounds that can act as signaling molecules, influencing both the microbial community and host physiology. nih.govresearchgate.net

The gut microbiota possesses robust enzymatic machinery to convert tryptophan into numerous derivatives. nih.govresearchgate.net Bacterial species, including those from the genera Clostridium, Bacteroides, and Escherichia, are known producers of indole compounds. nih.gov These metabolites include indole, skatole, tryptamine, and various indole-substituted acids and alcohols. nih.govnih.govtandfonline.com

Among the key microbial metabolites are indole-3-acetic acid (IAA) and tryptophol, the direct precursor to this compound. oup.com The production of these compounds highlights the parallel biosynthetic capabilities between microbial and plant systems, both originating from tryptophan.

| Indole Compound | Typical Producing Microorganisms |

|---|---|

| Indole | Escherichia coli, Proteus vulgaris, Clostridium spp. nih.gov |

| Indole-3-acetic acid (IAA) | Bifidobacterium bifidum, Clostridium spp., Lactobacillus spp. tandfonline.comnih.gov |

| Indole-3-propionic acid (IPA) | Clostridium sporogenes frontiersin.org |

| Indole-3-lactic acid (ILA) | Bifidobacterium spp., Lactobacillus spp. nih.gov |

| Tryptophol (Indole-3-ethanol) | Various gut bacteria can reduce indole-3-acetaldehyde to tryptophol. oup.com |

| Skatole (3-methylindole) | Clostridium spp., Lactobacillus spp. nih.gov |

In addition to synthesis, microorganisms are also capable of degrading indole compounds. frontiersin.org This bioconversion is a critical ecological process and involves a variety of enzymes that can break down the indole ring structure. nih.gov The enzyme tryptophanase, for instance, catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia. frontiersin.org

Other microbial enzymes, such as oxygenases and dioxygenases, initiate the catabolism of indole by hydroxylating the indole ring. nih.gov These reactions can lead to the formation of intermediates like indoxyl, isatin (B1672199), and anthranilate, which are then funneled into central metabolic pathways. frontiersin.orgnih.gov This enzymatic versatility allows microbes to utilize indole compounds as sources of carbon and nitrogen. nih.gov

The microbial metabolism of tryptophan yields a suite of molecules that are structurally related to this compound. nih.govnih.gov The core structure, the indole ring, is common to all, with variations in the side chain at the C3 position. The direct precursor, tryptophol, is a known microbial metabolite. oup.com The existence of tryptophol in microbial systems suggests the potential for the microbial synthesis of this compound, provided that a suitable acetyl-donating enzyme is present.

| Metabolite | Chemical Formula | Structural Relation to this compound |

|---|---|---|

| Tryptophol (Indole-3-ethanol) | C10H11NO | Direct alcohol precursor (requires acetylation). oup.com |

| Indole-3-acetic acid (IAA) | C10H9NO2 | Shares the indole-3-acetic acid backbone; the target compound is the ethyl ester of tryptophol, not the acid. wikipedia.org |

| Indole-3-acetaldehyde | C10H9NO | The aldehyde precursor to both tryptophol and IAA. mdpi.com |

| Tryptamine | C10H12N2 | The amine precursor in the TAM pathway. mdpi.com |

| Indole-3-lactic acid | C11H11NO3 | Shares the indole core with a three-carbon side chain containing a hydroxyl and a carboxyl group. nih.gov |

| Indole-3-propionic acid | C11H11NO2 | Shares the indole core with a three-carbon carboxylic acid side chain. frontiersin.org |

Endogenous Occurrence in Biological Systems

This compound has been identified as a naturally occurring metabolite in a diverse array of organisms, from microorganisms to plants. Its presence underscores its role in the metabolic networks of these biological systems.

In Fungi: The compound is notably secreted by the probiotic milk-fermented yeast Kluyveromyces marxianus. nih.gov Its precursor, tryptophol, is also known to be produced by fungi such as Candida albicans and various species of Rhizoctonia. wikipedia.org

In Plants: The presence of this compound has been reported in the plant kingdom. A broad study involving 107 species of bacteria, thallophytes, and seed plants found that O-acetyl tryptophol was formed sporadically across most major taxonomic groups when fed with tryptophol. nih.gov Tryptophol itself is found in the needles and seeds of Pinus sylvestris (Scots Pine). wikipedia.org

In Algae: The unicellular alga Euglena gracilis is capable of converting exogenous tryptophol into minor amounts of tryptophol acetate, alongside other metabolites. wikipedia.org

The table below summarizes the documented occurrence of this compound and its immediate precursor, tryptophol, in various biological systems.

| Biological System | Organism Example | Compound Detected |

| Fungi | Kluyveromyces marxianus | This compound |

| Candida albicans | Tryptophol | |

| Saccharomyces cerevisiae | Tryptophol | |

| Plants | Various Seed Plants | This compound |

| Pinus sylvestris | Tryptophol | |

| Algae | Euglena gracilis | This compound |

| Protozoa | Trypanosoma brucei | Tryptophol |

| Sponges | Ircinia spiculosa | Tryptophol |

Interkingdom Signaling Roles of Related Indole Metabolites

Indole and its derivatives, including tryptophol and its acetate ester, are increasingly recognized as important signaling molecules that mediate communication not only within a species but also across different kingdoms (interkingdom signaling). rsc.org These chemical signals can influence the behavior, physiology, and interactions of neighboring organisms.

Tryptophol is considered a quorum-sensing molecule, particularly in fungi like Hanseniaspora uvarum. oup.com Quorum sensing allows microbial cells to monitor their population density and coordinate gene expression, leading to collective behaviors such as biofilm formation or virulence factor production.

This compound has demonstrated a capacity to interfere with these signaling systems. Research has shown that it can act as a quorum sensing blocker in several pathogenic bacteria. oup.com This activity highlights a potential role for the compound in modulating microbial communities and host-pathogen interactions. For instance, tryptophol acetate has been found to disrupt biofilm formation and reduce the virulence of certain human pathogenic bacteria.

The broader class of indole metabolites plays crucial roles in the complex communication networks between bacteria, fungi, plants, and animals. In the context of the mammalian gut, indole produced by the microbiota from tryptophan can influence host physiology, including immune responses and intestinal inflammation. rsc.org These molecules are integral to the ecological balance within microbial communities and their interactions with their hosts. rsc.org

Biological Activities and Mechanistic Investigations Excluding Clinical Outcomes and Safety

Investigation of Receptor Binding and Modulation

The ethyl acetate (B1210297) moiety of 2-(1H-Indol-3-yl)ethyl acetate is connected to a tryptamine-like backbone (2-(1H-indol-3-yl)ethan-1-amine), a structure known for its interaction with multiple receptor systems.

Ligand Interactions with Cannabinoid Receptors (CB1, CB2) by Related Compounds

A significant class of synthetic indole (B1671886) derivatives, known as aminoalkylindoles (AAIs), has been extensively studied for their potent cannabimimimetic activity. nih.govnih.gov These compounds often feature a C3-acyl group and an N1-alkyl chain, and their affinity for cannabinoid receptors CB1 and CB2 is well-documented. nih.gov

The length of the N1-alkyl side chain is a critical determinant of binding affinity. High-affinity binding to both CB1 and CB2 receptors typically requires an alkyl chain of at least three carbons, with optimal binding often observed with a five-carbon (pentyl) chain. researchgate.netbohrium.com Extending the chain to a heptyl group can lead to a dramatic decrease in binding at both receptors. researchgate.netbohrium.com

For instance, JWH-018, an N1-pentyl-3-(1-naphthoyl)indole, demonstrates high affinity for both CB1 and CB2 receptors. researchgate.net The parent compound of the AAI class, WIN 55212-2, is also a potent, non-selective CB1/CB2 agonist. nih.gov Conversely, modifications can impart selectivity. JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole) shows selectivity for the CB2 receptor. nih.gov These interactions suggest that the indole core acts as a crucial scaffold for orienting substituents within the cannabinoid receptor binding pocket. nih.govnih.gov

| Compound | Structural Class | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Selectivity |

|---|---|---|---|---|

| JWH-018 | N-Alkyl-3-naphthoylindole | 9.0 | 2.9 | Non-selective |

| WIN 55212-2 | Aminoalkylindole | High | High | Non-selective |

| JWH-072 | N-Propyl-3-naphthoylindole | Poor | High | CB2 Selective |

| JWH-015 | N-Propyl-2-methyl-3-naphthoylindole | 383 | 13.8 | CB2 Selective |

Potential Interactions with Serotonin (B10506) Receptor Systems by Related Compounds

The core structure of this compound is closely related to tryptamine (B22526), which is itself a monoamine alkaloid and a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). nih.govwikipedia.org Consequently, many tryptamine and indole derivatives exhibit significant affinity for various serotonin receptor subtypes.

Psychoactive tryptamines are generally agonists at 5-HT2A receptors, an action believed to mediate their psychedelic effects. nih.govresearchgate.net However, interactions are not limited to this subtype. Studies on a range of synthetic tryptamines have shown potent agonist activity at 5-HT2A receptors and, for some compounds, at 5-HT1A receptors as well. nih.gov Tryptamine itself is a known agonist of the 5-HT2A receptor. wikipedia.org

Furthermore, marine-derived indole alkaloids, such as 5-bromo-N,N-dimethyltryptamine, have demonstrated high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The conformation of the ethylamine (B1201723) side chain appears to be a key factor in determining the affinity and selectivity for different 5-HT receptor subtypes. nih.gov

| Compound | Structural Class | Target Serotonin Receptor(s) | Observed Activity |

|---|---|---|---|

| Tryptamine | Indolylethylamine | 5-HT2A | Full Agonist |

| 5-Methoxytryptamine | Tryptamine Derivative | 5-HT1, 5-HT2 | Agonist |

| 5-Bromo-N,N-dimethyltryptamine | Marine Indole Alkaloid | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | High Affinity Ligand |

| trans-2-(5-fluoro-indol-3-yl)cyclopropylamine | Rigid Tryptamine Analog | 5-HT2C | High Affinity Ligand (Ki = 1.9 nM) |

Enzyme Inhibition and Modulation Studies

The indole nucleus serves as a scaffold for a variety of enzyme inhibitors, targeting enzymes involved in inflammation, neurotransmitter metabolism, and microbial biosynthesis.

Inhibition of Hydrolases (e.g., Esterases) by Related Compounds

The ester linkage in this compound makes it a potential substrate for esterases. Related compounds, such as methyl indole-3-acetic acid (MeIAA), are known to be hydrolyzed by specific plant esterases. nih.gov Several members of the AtMES esterase family in Arabidopsis can hydrolyze MeIAA in vitro and in vivo, converting the inactive ester into the active hormone indole-3-acetic acid (IAA). nih.gov While this demonstrates the susceptibility of indole-3-acetic acid esters to enzymatic cleavage, research has also explored indole derivatives as inhibitors of other hydrolases, such as cholinesterases.

Modulation of Oxidoreductases (e.g., Mycobacterial Enoyl Reductase)

The enoyl-acyl carrier protein (ACP) reductase (ENR), known as InhA in Mycobacterium tuberculosis, is a critical enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II) and a validated target for antitubercular drugs. nih.govnih.gov Several classes of indole derivatives have been identified as direct inhibitors of this NADH-dependent oxidoreductase. nih.govnih.gov

Indole naphthyridinones, for example, have been developed as potent inhibitors of FabI (the ENR in Staphylococcus aureus) and FabK (found in Streptococcus pneumoniae). nih.govacs.org Other identified inhibitors include indole-5-amides and 2,9-disubstituted 1,2,3,4-tetrahydropyrido[3,4-b]indoles. nih.govresearchgate.net These compounds typically bind to the substrate-binding pocket of the enzyme, circumventing the need for enzymatic activation that is required for prodrugs like isoniazid. nih.gov

| Compound Class | Target Enzyme | Organism | Mechanism of Action |

|---|---|---|---|

| Indole Naphthyridinones | Enoyl-ACP Reductase (FabI, FabK) | S. aureus, S. pneumoniae | Direct inhibitor of fatty acid biosynthesis |

| Indole-5-amides | Enoyl-ACP Reductase (InhA) | M. tuberculosis | Direct InhA inhibitor |

| Pyrrolidine Carboxamides | Enoyl-ACP Reductase (InhA) | M. tuberculosis | Direct InhA inhibitor |

| N-alkylated indole chalcones | Enoyl-ACP Reductase (InhA) | M. tuberculosis | Potential direct inhibitor (in silico) |

Studies on Other Key Metabolic Enzymes (e.g., α-Glucosidase, Butyrylcholinesterase, Lipoxygenase)

Indole-based structures have shown significant inhibitory activity against a range of other metabolic enzymes.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes. Bis(indol-3-yl)methanes (BIMs) and 3,3-di(indolyl)indolin-2-ones have been synthesized and shown to be potent α-glucosidase inhibitors, with some compounds exhibiting inhibitory activity many times stronger than the standard drug acarbose. nih.govtandfonline.com Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site. nih.gov

Butyrylcholinesterase (BChE): While acetylcholinesterase (AChE) is the primary target for Alzheimer's disease therapy, BChE also plays a role in acetylcholine (B1216132) regulation. tandfonline.com Various indole derivatives, including indole-based thiadiazoles, indole-based sulfonamides, and isatin (B1672199) dimers, have been identified as potent and, in some cases, selective inhibitors of BChE. tandfonline.comnih.govmdpi.comnih.gov For example, certain indole-based thiadiazole derivatives show inhibitory potential against both AChE and BChE in the sub-micromolar range. mdpi.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators. nih.govresearchgate.net Indole derivatives have been investigated as 5-lipoxygenase (5-LOX) inhibitors for their anti-inflammatory potential. nih.gov Indoleacetic acid (IAA) and indolebutyric acid (IBA) have been reported to inhibit LOX with IC50 values of 42.98 and 17.82 μM, respectively. nih.gov Other synthesized indole derivatives have shown even more potent 5-LOX inhibition, with IC50 values in the sub-micromolar range, comparable to the reference drug Zileuton. nih.gov

| Enzyme Target | Related Indole Compound Class | Example Compound | Inhibitory Activity (IC50) |

|---|---|---|---|

| α-Glucosidase | Bis(indol-3-yl)methanes | Compound 5g from study | 7.54 µM |

| Butyrylcholinesterase | Indole-based thiadiazole | Analog 8 from study | 0.20 µM |

| Butyrylcholinesterase | Isatin Dimer | Compound 1f from study | 3.20 µM |

| Lipoxygenase (5-LOX) | Indoleacetic acid (IAA) | IAA | 42.98 µM |

| Lipoxygenase (5-LOX) | Indolebutyric acid (IBA) | IBA | 17.82 µM |

Molecular and Cellular Mechanisms of Action

While direct studies on the gene expression modulation by this compound are limited, extensive research on structurally related indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), provides significant insight into the potential molecular activities of the indole scaffold. These compounds are known to interact with and modulate multiple critical cellular signaling pathways.

One of the key mechanisms involves the regulation of the PI3K/Akt/mTOR and NF-κB signaling pathways, which are fundamental in controlling cell division, apoptosis, and angiogenesis. I3C and DIM have been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that, upon activation, can influence the expression of genes containing xenobiotic response elements (XREs). This includes genes for various biotransformation enzymes.

Furthermore, indole derivatives can act as signaling molecules in microorganisms. In Vibrio cholerae, indole has been shown to function as an extracellular signal that influences the expression of genes related to biofilm formation, motility, and virulence. This regulation is coordinated through the sigma factor σ54 and its associated transcriptional regulators. In plants, the related compound indole-3-acetic acid (IAA) is a primary auxin hormone that regulates gene expression associated with growth and stress responses. For instance, IAA can up-regulate the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the biosynthesis of the stress hormone abscisic acid.

The biological activity of a compound like this compound is fundamentally governed by its interactions with protein targets. Understanding these protein-ligand dynamics is crucial for elucidating its mechanism of action. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions at an atomic level.

Molecular docking studies on various indole derivatives have revealed key interaction patterns. For instance, docking of indole-based sulfonamides into the JAK-3 protein active site showed significant binding affinities, with interactions stabilized by hydrogen bonds with amino acid residues like Arginine-911 and Leucine-828. Similarly, studies on indole derivatives as Pim-1 kinase inhibitors highlighted the vital role of hydrogen bonding with Glutamic acid-121 for binding.

Influence on Plant Physiology and Development (Indirect or Related Auxin Activity)

This compound is structurally related to indole-3-acetic acid (IAA), the most common and physiologically active natural auxin in plants. Auxins are critical phytohormones that regulate nearly all aspects of plant growth and development, including cell elongation, division, and differentiation. While direct studies on this compound are scarce, the activities of IAA and other indole derivatives provide a strong basis for its potential role.

Research has shown that various indole compounds exhibit auxin activity, though often to a lesser extent than IAA. For example, indole-3-isobutyric acid shows genuine auxin activity in multiple bioassays. Esters of IAA can be hydrolyzed under certain conditions to release the active auxin, suggesting that acetate esters like this compound could potentially act as a slow-release source of auxin-like activity.

The application of IAA has been shown to modulate gene expression related to other phytohormone pathways, such as the upregulation of genes involved in abscisic acid biosynthesis, which is crucial for stress responses. Synthetic auxins and related indole derivatives are widely used in agriculture to promote root formation and control plant growth, highlighting the potent physiological effects of this class of compounds.

Studies on Antimicrobial Potential against Model Microorganisms

The indole nucleus is a prominent scaffold in the development of new antimicrobial agents due to its presence in many bioactive compounds. Numerous studies have demonstrated that synthetic indole derivatives possess a broad spectrum of activity against various pathogenic bacteria and fungi.

Derivatives of 2-(1H-indol-3-yl)ethanamine and 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown significant activity against Gram-positive bacteria, including clinically important strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA. Similarly, some indole derivatives incorporating triazole and thiadiazole moieties exhibit potent activity, with MIC values ranging from 3.125 to 50 µg/mL against a panel of bacteria and fungi.

The antifungal potential of indole derivatives has also been well-documented, with notable activity against Candida albicans and Candida krusei. The mechanism of action for some of these compounds is believed to involve the inhibition of essential cellular processes, such as the function of the cell division protein FtsZ or the activity of efflux pumps that contribute to antibiotic resistance.

| Indole Derivative Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-Thiadiazole | S. aureus | 6.25 | |

| Indole-Triazole | S. aureus |

Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and analysis of 2-(1H-Indol-3-yl)ethyl acetate (B1210297). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 2-(1H-Indol-3-yl)ethyl acetate. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, it enters the mass spectrometer, which bombards the molecule with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

The mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (203.24 g/mol ). Key fragments arise from the cleavage of the ethyl acetate side chain. A prominent peak is typically observed at m/z 143, resulting from the loss of the acetoxy group (CH3COO·), which corresponds to the stable 3-ethylindole radical cation. Another significant fragment appears at m/z 130, which arises from a McLafferty rearrangement or subsequent fragmentation. nih.gov

The retention characteristics of the compound are also a key identifier. The Kovats Retention Index, a relative measure of retention time, has been reported for this compound on semi-standard non-polar columns, with values of 1894 and 1926. nih.gov

| Technique | Parameter | Observed Value |

|---|---|---|

| GC-MS | Top Peak (m/z) | 143 |

| 2nd Highest Peak (m/z) | 130 | |

| Kovats Retention Index (Semi-standard non-polar) | 1894 | |

| 1926 |

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable alternative. This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The eluent from the LC column is then introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion.

In tandem mass spectrometry (MS/MS), the molecular ion of interest is selected, fragmented, and the resulting daughter ions are analyzed. This process, known as Selected Reaction Monitoring (SRM), provides very high selectivity and sensitivity for quantification. While detailed public data on the specific LC-MS/MS transitions for this compound is limited, its analysis is documented in databases such as the Mass Bank of North America (MoNA), confirming the utility of this method for its identification. nih.gov The analysis would typically involve monitoring the transition from the protonated parent molecule [M+H]+ to characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC) is a critical tool not only for analysis but also for the purification of this compound from reaction mixtures or natural extracts. The technique utilizes high pressure to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).

The choice of stationary and mobile phases is crucial for effective separation. For indole (B1671886) derivatives, both normal-phase and reversed-phase chromatography can be employed. In normal-phase chromatography, a polar stationary phase (like silica gel) is used with non-polar mobile phases (e.g., mixtures of hexane and ethyl acetate). For reversed-phase chromatography, a non-polar stationary phase (such as C18-modified silica) is paired with a polar mobile phase (like mixtures of water and acetonitrile or methanol).

For the purification of related indole-3-acetic acid derivatives, methods involving silica gel column chromatography with eluents such as dichloromethane and ethyl acetate have been reported. google.com This suggests that normal-phase HPLC would be an effective strategy for isolating this compound, separating it from starting materials and by-products based on polarity.

Spectroscopic Identification Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each unique proton in the molecule. The indole N-H proton would appear as a broad singlet at a downfield chemical shift (typically δ 8.0-8.5 ppm). The aromatic protons on the benzene (B151609) ring of the indole nucleus would appear in the range of δ 7.0-7.8 ppm, with splitting patterns determined by their substitution. The proton on the C2 position of the indole ring often appears as a singlet or a finely split multiplet around δ 7.0-7.2 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl acetate side chain would appear as two distinct triplets. The -CH₂- group attached to the indole ring would be expected around δ 3.0-3.2 ppm, while the -CH₂- group attached to the oxygen atom would be further downfield, around δ 4.2-4.4 ppm. The methyl protons (-CH₃) of the acetate group would appear as a sharp singlet at an upfield position, typically around δ 2.0-2.1 ppm.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a key signal is the carbonyl carbon of the ester group, which has been reported at a chemical shift of approximately δ 171.7 ppm. researchgate.netresearchgate.net The carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm). The methylene carbons of the ethyl bridge would appear in the aliphatic region, with the oxygen-linked carbon (-CH₂-O) resonating further downfield (around δ 60-65 ppm) than the carbon attached to the indole ring (around δ 25-30 ppm). The methyl carbon of the acetate group would be found at a high field, around δ 20-22 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms within the molecule. For instance, a COSY spectrum would show correlations between the coupled protons of the ethyl side chain, while an HMBC spectrum would show long-range correlations, such as between the carbonyl carbon and the protons of the adjacent methylene group and the methyl group, confirming the structure of the ethyl acetate moiety and its attachment point.

| Technique | Functional Group | Expected Chemical Shift (δ, ppm) | Reported ¹³C Shift (δ, ppm) |

|---|---|---|---|

| ¹H-NMR | Indole N-H | 8.0 - 8.5 (broad s) | - |

| Indole Aromatic C-H | 7.0 - 7.8 (m) | - | |

| Indole C2-H | 7.0 - 7.2 (s) | - | |

| -O-CH₂-CH₂-Indole | 4.2 - 4.4 (t) | - | |

| -O-CH₂-CH₂-Indole | 3.0 - 3.2 (t) | - | |

| -O-C(=O)-CH₃ | 2.0 - 2.1 (s) | - | |

| ¹³C-NMR | -O-C(=O)-CH₃ | ~171 | 171.7 |

| Indole Aromatic C | 110 - 140 | - | |

| -O-CH₂- | 60 - 65 | - | |

| -CH₂-Indole | 25 - 30 | - | |

| -C(=O)-CH₃ | 20 - 22 | - |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands.

A key feature would be a sharp, strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The N-H stretching vibration of the indole ring would be visible as a moderate to sharp band around 3300-3500 cm⁻¹. The C-O stretching vibrations of the ester group would produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring would be seen in the 1450-1600 cm⁻¹ range. For a related compound, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, characteristic IR peaks were observed at 3322 cm⁻¹ (N-H stretch) and 1722 cm⁻¹ (C=O stretch), which aligns with the expected values for this compound. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Indole Ring | > 3000 |

| Aliphatic C-H Stretch | Ethyl Acetate Chain | < 3000 |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Ester | 1000 - 1300 |

Mass Spectrometry (MS, HRMS, EI-MS)

Mass spectrometry is a fundamental analytical technique for the structural elucidation of "this compound," providing information on its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for determining the elemental composition of the molecule. For this compound, with a molecular formula of C₁₂H₁₃NO₂, the exact mass can be calculated. The computed monoisotopic mass is 203.094628657 Da nih.gov. Experimental HRMS analysis of related indole derivatives confirms the molecular formula by comparing the calculated mass with the measured mass, often with an error of less than 5 ppm, which is a standard for structural confirmation mdpi.commdpi.comresearchgate.net.

Electron Ionization Mass Spectrometry (EI-MS): Electron Ionization is a hard ionization technique that results in significant fragmentation of the molecule. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that is valuable for structural identification. In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, the mass spectrum shows several key fragments. The most abundant fragment ion is typically observed at a mass-to-charge ratio (m/z) of 143 nih.gov. This fragment corresponds to the loss of the acetoxy group (CH₃COO•), leading to the formation of the stable 3-ethylindole radical cation. Another prominent peak is found at m/z 130, which arises from the cleavage of the ethyl side chain, resulting in the highly stable quinolinium cation nih.gov. A fragment at m/z 144 is also observed nih.gov.

The table below summarizes the key mass spectrometry data for this compound.

| Parameter | Value | Technique |

| Molecular Formula | C₁₂H₁₃NO₂ | - |

| Exact Monoisotopic Mass | 203.094628657 Da | HRMS (Computed) nih.gov |

| Base Peak (m/z) | 143 | GC-MS (EI) nih.gov |

| Major Fragment (m/z) | 130 | GC-MS (EI) nih.gov |

| Other Fragment (m/z) | 144 | GC-MS (EI) nih.gov |

Purity Assessment and Quantification Methodologies

Assessing the purity and determining the concentration of this compound are critical steps in chemical synthesis and analysis. These are typically achieved using chromatographic and spectroscopic techniques.

Purity Assessment: The purity of indole derivatives is commonly evaluated using chromatographic methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) impactfactor.orgnih.gov.

TLC: This is a rapid and cost-effective method used to monitor the progress of a reaction and for preliminary purity checks. The compound is spotted on a silica gel plate and developed with an appropriate solvent system, such as hexane and ethyl acetate impactfactor.org. Purity is qualitatively assessed by the presence of a single spot.

HPLC and GC: These techniques provide quantitative purity assessment. The sample is separated on a chromatographic column, and a detector (e.g., UV for HPLC, FID for GC) records the signal. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

Quantification Methodologies: For accurate quantification, more sensitive and selective methods are employed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard for analyzing indole compounds in various matrices nih.govmetabolon.comnih.gov.

LC-MS/MS: This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry nih.gov. It is particularly effective for quantifying analytes at low concentrations. The method is typically validated for linearity, accuracy, and precision nih.gov. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve nih.gov. The use of an internal standard, such as a deuterated analog (e.g., indole-d7), is common to correct for variations in sample preparation and instrument response nih.gov.

The table below outlines the common methodologies for purity assessment and quantification.

| Methodology | Application | Principle |

| TLC | Qualitative Purity | Separation based on polarity on a stationary phase. |

| HPLC-UV | Quantitative Purity | Separation by liquid chromatography followed by detection using UV absorbance. |

| GC-FID | Quantitative Purity | Separation of volatile compounds by gas chromatography followed by flame ionization detection. |

| LC-MS/MS | Quantification | High-resolution separation by LC coupled with highly selective and sensitive mass detection nih.govnih.gov. |

Application of Analytical Methods for Metabolite Profiling in Biological Matrices

The identification and quantification of metabolites in complex biological samples, such as plant or animal tissues, is known as metabolite profiling. This compound has been reported as a natural product in plants like Solanum nigrum, making it a target for such analyses nih.gov. Advanced analytical techniques are required to detect and quantify this compound in complex biological matrices.

The primary technique for the metabolite profiling of indole compounds is Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing Ultra-High-Performance Liquid Chromatography (UPLC) for enhanced separation efficiency and speed metabolon.com.

Sample Preparation: The first step involves extracting the metabolites from the biological matrix. This can be complex due to the presence of interfering substances. Common extraction solvents include ethyl acetate and methanol. A crucial consideration is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analyte, affecting quantification accuracy mdpi.com.

Chromatographic Separation: The extract is injected into an HPLC or UPLC system, where the compounds are separated based on their physicochemical properties, typically on a C18 reversed-phase column mdpi.com.

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source. For profiling, a high-resolution mass spectrometer (like Orbitrap or Q-TOF) is often used to acquire full-scan data, allowing for the identification of known and unknown compounds based on their accurate mass scielo.br. For targeted quantification of specific metabolites like this compound, a tandem mass spectrometer (like a triple quadrupole) is used in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity nih.gov.

This approach has been successfully applied to quantify various indole metabolites in diverse biological samples, including mouse serum, lung, and cecum, demonstrating its utility in understanding the physiological and pathological roles of these compounds nih.govnih.gov.

Structure Activity Relationship Sar and Computational Studies of Indole Acetate Derivatives

Design Principles for Modulating Biological Activity

The biological activity of indole (B1671886) derivatives can be strategically modulated by altering their molecular structure. The indole scaffold itself, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a crucial pharmacophore that can engage in various interactions with biological targets. For indole acetate (B1210297) derivatives like 2-(1H-Indol-3-yl)ethyl acetate, several design principles are key to modifying their biological effects.

The ethyl acetate group at the C3 position of the indole ring is a primary site for modification. The nature of this ester group, including its length, branching, and the presence of additional functional groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, altering the ester can impact the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its distribution within biological systems.

SAR Investigations for Target-Specific Interactions (e.g., Enzyme Inhibition, Receptor Binding)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For indole acetate derivatives, SAR investigations aim to identify the key structural motifs responsible for interactions with specific biological targets, such as enzymes or receptors.

While detailed SAR studies specifically focused on this compound are limited in publicly available literature, the broader class of indole derivatives has been extensively studied. These studies provide a framework for predicting how modifications to this compound might influence its target interactions.

Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. The flat, aromatic nature of the indole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues in the active site of an enzyme. The nitrogen atom of the indole ring can act as a hydrogen bond donor, further stabilizing the ligand-enzyme complex. The ethyl acetate side chain of this compound could also engage in hydrogen bonding or hydrophobic interactions within an enzyme's active site. SAR studies on related indole derivatives have shown that the nature and position of substituents on the indole ring can significantly impact inhibitory potency and selectivity.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand, such as this compound, and a biological target at the atomic level. These techniques provide insights that can guide the design of more potent and selective molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the potential binding modes. This modeling can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. While specific docking studies for this compound are not widely reported, the methodology is broadly applied to indole derivatives to understand their mechanism of action.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological environment and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the stability of the binding pose predicted by docking and can help to refine the design of new analogs.

A primary goal of molecular docking and MD simulations is to predict the binding affinity of a ligand for its target. Various scoring functions are used in docking programs to estimate the free energy of binding. These predictions, while not always perfectly accurate, are invaluable for ranking a series of compounds and prioritizing them for synthesis and experimental testing.

The predicted binding orientation from docking studies provides a structural hypothesis for how the molecule interacts with its target. For this compound, this would involve identifying the specific amino acid residues that form contacts with the indole ring and the ethyl acetate side chain. This detailed understanding of the binding mode is essential for making rational modifications to the molecule to improve its affinity and selectivity.

Computational Chemistry Approaches for Property Prediction

Computational chemistry offers a range of methods to predict the physicochemical properties of a molecule like this compound. These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a compound. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can be calculated using various software tools. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to predict the oral bioavailability of a compound.

The computed properties for this compound, available from public databases like PubChem, provide a valuable starting point for its evaluation as a potential bioactive molecule. nih.gov

Table 1: Computed Physicochemical Properties of this compound nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 203.094629 g/mol |

| Monoisotopic Mass | 203.094629 g/mol |

| Topological Polar Surface Area | 42.1 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 230 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

These computational predictions serve as a guide for further experimental investigation and for the rational design of new indole acetate derivatives with improved properties.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic Routes

While the biosynthesis of the parent compound, indole-3-acetic acid (IAA), has been extensively studied, the specific pathways leading to 2-(1H-Indol-3-yl)ethyl acetate (B1210297) are not fully elucidated. In microorganisms and plants, IAA synthesis is known to occur through both tryptophan-dependent and tryptophan-independent pathways. nih.govredalyc.org The tryptophan-dependent pathways, such as the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), and tryptamine (B22526) (TAM) pathways, are relatively well-characterized. nih.govredalyc.org

However, tryptophan-independent pathways remain largely enigmatic, with key enzymes and genes yet to be identified. nih.gov Future research will likely focus on identifying and characterizing the novel enzymes and genetic machinery responsible for these alternative routes. Such discoveries could reveal new metabolic networks and regulatory mechanisms. The exploration of diverse microbial and plant species may uncover unique enzymatic reactions, such as novel esterases or acetyltransferases, that directly synthesize 2-(1H-Indol-3-yl)ethyl acetate from tryptophol (B1683683) or other indole (B1671886) precursors.

Development of Novel Synthetic Methodologies for Complex Analogs

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. bioengineer.orgnih.gov Consequently, the development of efficient and innovative synthetic methods for creating complex indole derivatives is a highly active area of research. openmedicinalchemistryjournal.comorganic-chemistry.org Recent advancements include palladium-catalyzed reactions, multicomponent reactions, and metal-free synthesis strategies that offer rapid access to functionalized indoles. rsc.orgresearchgate.netorganic-chemistry.org

Future efforts will likely focus on creating analogs of this compound with enhanced biological activity, stability, or target specificity. This involves developing stereoselective methods to introduce chirality and creating libraries of compounds with diverse substitutions on the indole ring and the ethyl acetate side chain. researchgate.net Techniques like microflow synthesis are emerging as powerful tools for the rapid and high-yield production of indole derivatives, which could accelerate the discovery of new drug candidates. eurekalert.org Furthermore, the synthesis of complex polycyclic indolines and other intricate architectures derived from the indole nucleus represents a significant frontier in organic synthesis. researchgate.net

Advanced Mechanistic Studies on Cellular Targets and Pathways

Understanding how this compound and its analogs exert their effects at a molecular level is crucial for their development as therapeutic agents or biological tools. While the general mechanisms of IAA involve interactions with proteins like auxin response factors (ARFs) and Aux/IAA proteins to regulate gene expression, the specific targets of its ester derivatives are less clear. wikipedia.org

Future research will employ advanced techniques to identify and validate the cellular targets of this compound. This may involve chemical proteomics, genetic screening, and computational docking studies to pinpoint binding partners and elucidate mechanisms of action. nih.gov Stopped-flow spectrophotometry has been used to study the kinetics of IAA oxidation by peroxidases, revealing the formation of a ternary complex with oxygen. nih.govportlandpress.com Similar advanced spectroscopic and biophysical methods could be applied to investigate the interactions of this compound with its cellular receptors and enzymes, providing a detailed picture of the signaling cascades it triggers.

Environmental and Ecological Roles of this compound and Related Indoles

Indole and its derivatives are important signaling molecules in various ecosystems. nih.govmetabolon.com Produced by a wide range of bacteria and plants, these compounds mediate interactions between organisms. nih.govmetabolon.comnih.gov For instance, microbial indoles influence the physiology of the host in the gut and play a role in the communication within microbial communities. nih.govmdpi.com In the context of plants, IAA and related compounds are pivotal for growth and development, and their production by rhizosphere bacteria can stimulate plant growth. nih.govbohrium.comresearchgate.net

Future research is expected to delve deeper into the specific ecological functions of this compound. This includes investigating its role in plant-microbe symbiosis, its potential as a defense compound against pathogens or herbivores, and its influence on the structure and function of microbial communities in soil and other environments. Understanding these roles could lead to new strategies for sustainable agriculture, such as the use of indole-producing bacteria as biofertilizers or biocontrol agents.

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput 'omics' technologies, such as transcriptomics and metabolomics, provides an unprecedented opportunity to understand the biological roles of this compound from a systems-level perspective. nih.gov By simultaneously measuring changes in gene expression and metabolite levels in response to this compound, researchers can construct comprehensive models of the cellular networks it influences.

The integrated analysis of transcriptomics and metabolomics has already proven effective in identifying functional genes related to metabolism and in understanding the complex interactions between organisms, such as plants and their endophytic fungi. mdpi.comnih.gov Future studies will likely apply these approaches to systematically map the pathways affected by this compound. This will help to uncover novel functions, identify biomarkers of its activity, and provide a more complete picture of its physiological and ecological significance. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-Indol-3-yl)ethyl acetate?

- Methodology : The compound is typically synthesized via esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of catalytic sulfuric acid under reflux conditions. Subsequent steps may involve hydrazide formation (e.g., reacting with hydrazine hydrate) or cyclization with carbon disulfide and potassium hydroxide to generate oxadiazole derivatives .

- Key Data :

- Ethyl 2-(1H-indol-3-yl)acetate synthesis: 99% yield via reflux with ethanol and H₂SO₄ .

- Hydrazide intermediate: 62–99% yield depending on reaction conditions .

Q. Which spectroscopic techniques are used to characterize this compound and its derivatives?

- Methodology :

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1737 cm⁻¹, amide N-H stretch at ~3306 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., indole proton signals at δ 7.0–7.5 ppm, acetate methyl group at δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ for C₁₅H₁₉N₂O₃: 275.1396 observed vs. 275.1390 calculated) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of indole-acetate derivatives?

- Methodology :

- Catalyst Screening : Use of p-toluenesulfonic acid (p-TSA) in cyclization reactions enhances efficiency (e.g., 95% yield for oxadiazole derivatives) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high yields (e.g., 96% for oxazolyl-indole compounds) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve alkylation/aralkylation steps in oxadiazole synthesis .

Q. How can researchers resolve contradictions in spectral data interpretation for indole-acetate derivatives?

- Methodology :

- Comparative Analysis : Cross-reference experimental IR/NMR data with computational predictions (e.g., DFT calculations for vibrational modes) .

- Isotopic Labeling : Use deuterated solvents to clarify ambiguous proton signals in NMR .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., confirming R/S configurations in chiral derivatives) .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodology :

- In Vitro Assays : Test antimicrobial activity via broth dilution (MIC values) or anticancer potential via MTT assays .

- Molecular Docking : Screen derivatives against target proteins (e.g., growth hormone secretagogue receptors) to predict binding affinity .

- ADMET Profiling : Use computational tools to assess pharmacokinetic properties (e.g., LogP for lipophilicity) .

- Key Findings :

- N-[2-(1H-Indol-3-yl)ethyl]acetamide derivatives show selective cytotoxicity against cancer cell lines (IC₅₀ < 10 µM) .

- Methoxyethyl-substituted analogs exhibit improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.